methyl N-(4-{[(3-methoxythiolan-3-yl)methyl]sulfamoyl}phenyl)carbamate
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Overview
Description
Methyl N-(4-{[(3-methoxythiolan-3-yl)methyl]sulfamoyl}phenyl)carbamate is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a carbamate group, a sulfamoyl group, and a methoxythiolan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(4-{[(3-methoxythiolan-3-yl)methyl]sulfamoyl}phenyl)carbamate typically involves multiple steps:
Formation of the Methoxythiolan Ring: The methoxythiolan ring can be synthesized through a cyclization reaction involving a suitable thiol and an epoxide under acidic or basic conditions.
Attachment of the Sulfamoyl Group: The sulfamoyl group is introduced by reacting the methoxythiolan derivative with a sulfonamide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Formation of the Carbamate Group: The final step involves the reaction of the intermediate with methyl isocyanate to form the carbamate group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methoxythiolan ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbamate group, converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Methyl N-(4-{[(3-methoxythiolan-3-yl)methyl]sulfamoyl}phenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfamoyl group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which methyl N-(4-{[(3-methoxythiolan-3-yl)methyl]sulfamoyl}phenyl)carbamate exerts its effects involves interaction with specific molecular targets. The sulfamoyl group can mimic the structure of natural substrates of enzymes, leading to competitive inhibition. The carbamate group can also interact with active sites of enzymes, forming stable complexes and inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
Methyl N-(4-{[(3-methoxythiolan-3-yl)methyl]sulfamoyl}phenyl)carbamate: is similar to other carbamate derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the methoxythiolan ring and the sulfamoyl group makes it a versatile compound for various applications.
Properties
IUPAC Name |
methyl N-[4-[(3-methoxythiolan-3-yl)methylsulfamoyl]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5S2/c1-20-13(17)16-11-3-5-12(6-4-11)23(18,19)15-9-14(21-2)7-8-22-10-14/h3-6,15H,7-10H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCVWVICIZVOLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2(CCSC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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